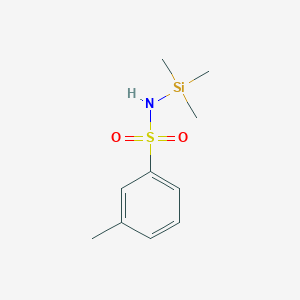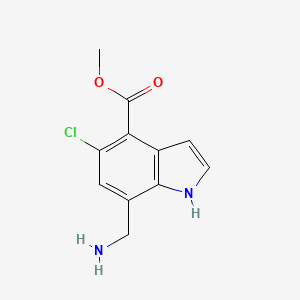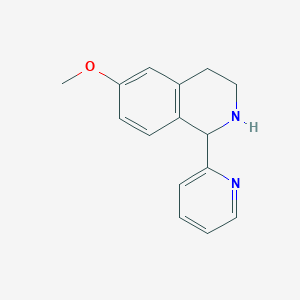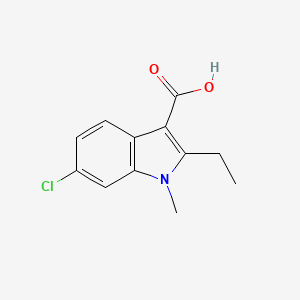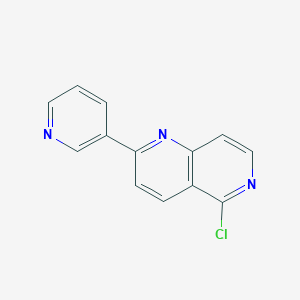![molecular formula C10H13ClN4O B11872188 1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872188.png)
1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with tert-butylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, often with a base such as potassium carbonate or sodium hydride.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative, while substitution with a thiol would yield a thioether derivative.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, which could be useful in the treatment of various cancers and inflammatory diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms due to its ability to modulate specific molecular targets.
Mecanismo De Acción
The exact mechanism of action of 1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not fully elucidated. it is believed to exert its effects by inhibiting specific kinases involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrazolopyrimidine-based BTK inhibitors: These compounds are designed to inhibit Bruton’s tyrosine kinase and have shown potent antiproliferative activity in cancer cell lines.
Uniqueness
1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and chloro substituents contribute to its stability and reactivity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H13ClN4O |
|---|---|
Peso molecular |
240.69 g/mol |
Nombre IUPAC |
1-tert-butyl-6-chloro-5-methylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13ClN4O/c1-10(2,3)15-7-6(5-12-15)8(16)14(4)9(11)13-7/h5H,1-4H3 |
Clave InChI |
YCPTZSXEFAHSLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C(=N2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




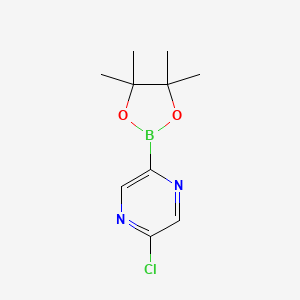
![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)
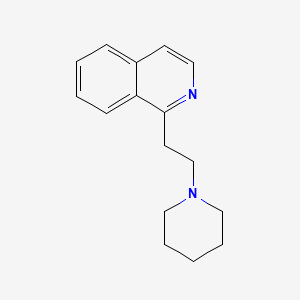
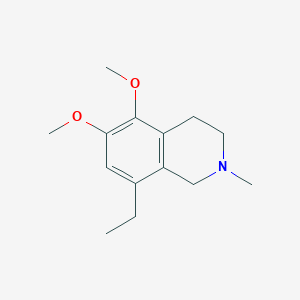
![2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline](/img/structure/B11872139.png)
